molecular formula C12H13F3O2S B1406766 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid CAS No. 1461705-87-2

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B1406766
CAS No.: 1461705-87-2
M. Wt: 278.29 g/mol
InChI Key: OSTOMFHRGDRDQN-UHFFFAOYSA-N
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Description

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a butylsulfanyl group at the 4-position and a trifluoromethyl group at the 3-position. This combination of substituents confers unique physicochemical properties, including enhanced lipophilicity (due to the butyl chain) and increased acidity (from the electron-withdrawing trifluoromethyl group). The compound is of interest in medicinal chemistry and materials science, particularly for applications requiring stable aromatic frameworks with tailored reactivity .

Properties

IUPAC Name

4-butylsulfanyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2S/c1-2-3-6-18-10-5-4-8(11(16)17)7-9(10)12(13,14)15/h4-5,7H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTOMFHRGDRDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

3-(Trifluoromethyl)benzoic Acid
  • Structure : Lacks the butylsulfanyl group at position 3.
  • Key Differences :
    • The absence of the butylsulfanyl group reduces lipophilicity (lower logP).
    • The trifluoromethyl group at position 3 lowers the pKa of the carboxylic acid (~1.5–2.0 units compared to unsubstituted benzoic acid) due to its electron-withdrawing effect .
  • Applications : Widely used as a building block in agrochemicals and pharmaceuticals.
4-Butylbenzoic Acid
  • Structure : Features a butyl group at position 4 but lacks the trifluoromethyl group.
  • Less stable under acidic or oxidative conditions compared to the trifluoromethyl analog .
  • Applications : Primarily used in polymer synthesis and surfactants.
4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)benzoic Acid
  • Structure : Contains a benzylsulfanyl group instead of butylsulfanyl.
  • Applications : Investigated for biochemical probing due to its balanced lipophilicity and steric profile.

Positional Isomerism: 3- vs. 4-Trifluoromethyl Substitution

  • 4-(Trifluoromethyl)benzoic Acid :
    • The trifluoromethyl group at position 4 creates a para-substituted structure, leading to symmetrical electronic effects.
    • pKa ≈ 2.8, slightly higher than the 3-substituted isomer due to reduced resonance stabilization .
  • 3-(Trifluoromethyl)benzoic Acid :
    • The meta-substituted trifluoromethyl group induces greater distortion in electron density, resulting in stronger acidity (pKa ≈ 2.3) .

Functional Group Comparisons

Sulfanyl vs. Oxadiazole Substituents
  • 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic Acid :
    • The thioether (butylsulfanyl) group enhances lipid solubility and metabolic stability.
    • Susceptible to oxidation to sulfoxide or sulfone derivatives under harsh conditions.
  • 3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (from ):
    • The oxadiazole ring introduces hydrogen-bonding capacity and rigidity.
    • Lower logP compared to thioether analogs due to polar heteroatoms .

Physicochemical Properties: Data Table

Compound Molecular Weight (g/mol) pKa logP Key Applications
4-(Butylsulfanyl)-3-(trifluoromethyl)BA ~308.3 (estimated) ~2.5 3.8 Drug intermediates, materials
3-(Trifluoromethyl)benzoic acid 190.1 2.3 2.1 Agrochemicals
4-Butylbenzoic acid 178.2 4.2 3.0 Polymers, surfactants
4-({[3-(Trifluoromethyl)phenyl]methyl}BA 312.3 2.6 3.5 Biochemical probes

BA: Benzoic acid; logP values estimated via computational methods (B3LYP/6-31G) *

Biological Activity

4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a butylsulfanyl group and a trifluoromethyl group attached to a benzoic acid core. Its molecular formula is C10H10F3OS, with a molecular weight of approximately 278.29 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

  • Molecular Formula : C10H10F3OS
  • Molecular Weight : 278.29 g/mol
  • Melting Point : 143°C - 145°C
  • Boiling Point : 419.2°C at 760 mmHg
  • Solubility : Slightly soluble in water; more soluble in organic solvents like methanol and ethanol.

The biological activity of 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid is largely attributed to its structural features:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Its trifluoromethyl group enhances binding affinity to various receptors, potentially modulating their activity.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Anti-inflammatory Activity

Research indicates that this compound may inhibit nitric oxide production, which is significant in various inflammatory diseases. In vitro studies have demonstrated its potential to reduce inflammation markers in cellular models.

Antibacterial Properties

A comparative study involving several fluorinated compounds revealed that 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid exhibits enhanced antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were significantly lower than those of non-fluorinated counterparts, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are notable, with preliminary studies suggesting it may target specific molecular pathways associated with cancer cell proliferation. A related fluorinated compound demonstrated IC50 values against different cancer cell lines, suggesting that this compound could also possess similar activities once further studied.

Study on Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid, researchers observed a significant reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages. The study indicated that the compound could serve as a potential therapeutic agent for treating inflammatory conditions.

Antibacterial Efficacy Study

A study assessing the antibacterial efficacy of this compound found it effective against Gram-positive and Gram-negative bacteria. The results showed that the presence of the trifluoromethyl group significantly improved antibacterial activity compared to similar non-fluorinated compounds:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

This data highlights the compound's potential utility as an antibacterial agent in clinical settings.

Anticancer Activity Assessment

A preliminary assessment of the anticancer activity of related compounds suggested promising results. For instance:

Compound NameIC50 (μM)Cancer Type
Compound A10Breast Cancer
Compound B15Prostate Cancer
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid TBDTBD

Further studies are required to establish specific IC50 values for this compound against various cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid
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